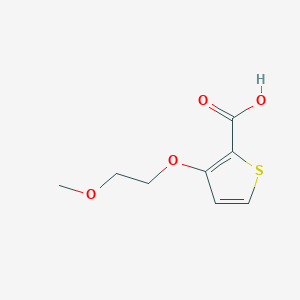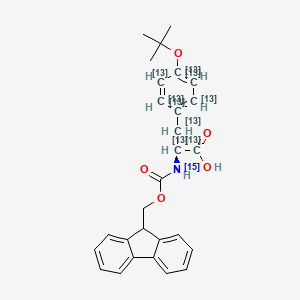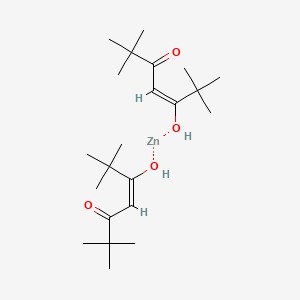
diaminomethan(18O)one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaminomethan(18O)one is a compound that features an oxygen isotope, 18O, incorporated into its structure. This compound is a derivative of diaminomethane, which is the simplest diamine with the chemical formula CH2(NH2)2 . The inclusion of the 18O isotope can be useful in various scientific studies, particularly those involving isotopic labeling and tracing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of diaminomethan(18O)one can be achieved through several synthetic routes. One common method involves the reaction of methanediamine with an 18O-labeled reagent under controlled conditions. For instance, the reaction of methanediamine with 18O-labeled water in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process may include the continuous flow of reactants and the use of high-pressure and high-temperature conditions to ensure efficient conversion and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diaminomethan(18O)one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: This compound can participate in substitution reactions where one or both amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
Diaminomethan(18O)one has several applications in scientific research:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of isotopically labeled compounds.
Biology: The compound is used in studies involving metabolic pathways and enzyme mechanisms, where the 18O isotope serves as a tracer.
Mécanisme D'action
The mechanism of action of diaminomethan(18O)one involves its interaction with molecular targets through its amine groups. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The 18O isotope allows for the tracking of these interactions using mass spectrometry and other analytical techniques .
Comparaison Avec Des Composés Similaires
Diaminomethan(18O)one can be compared with other similar compounds such as:
Methanediamine: The simplest diamine, which lacks the 18O isotope.
Ethylenediamine: A slightly more complex diamine with two carbon atoms.
Aminomethanol: A compound with both amine and hydroxyl groups.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly valuable for tracing studies and analytical applications .
Propriétés
Formule moléculaire |
CH4N2O |
|---|---|
Poids moléculaire |
62.055 g/mol |
Nom IUPAC |
diaminomethan(18O)one |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i4+2 |
Clé InChI |
XSQUKJJJFZCRTK-DOMIDYPGSA-N |
SMILES isomérique |
C(=[18O])(N)N |
SMILES canonique |
C(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)



